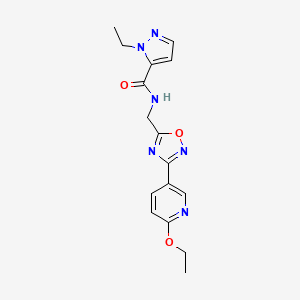

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-5-carboxamide

Description

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 6-ethoxypyridine moiety at the 3-position and a methyl-linked 1-ethylpyrazole-5-carboxamide group at the 5-position.

Properties

IUPAC Name |

N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-ethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O3/c1-3-22-12(7-8-19-22)16(23)18-10-14-20-15(21-25-14)11-5-6-13(17-9-11)24-4-2/h5-9H,3-4,10H2,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGCMIVOBBKLBBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NCC2=NC(=NO2)C3=CN=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article provides an overview of the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Compound Structure and Properties

The compound features a complex structure characterized by the following components:

- Pyrazole ring : A five-membered ring containing two nitrogen atoms.

- Oxadiazole ring : A five-membered ring with two nitrogen atoms and one oxygen atom.

- Pyridine moiety : A six-membered aromatic ring containing one nitrogen atom.

The molecular formula for this compound is , with a molecular weight of approximately 272.31 g/mol. The presence of ethoxy and carboxamide groups suggests enhanced solubility and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions:

- Formation of the oxadiazole ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Introduction of the ethoxy group : This may involve alkylation reactions using ethyl halides.

- Final assembly : The pyrazole and carboxamide functionalities are introduced in subsequent steps to yield the final product.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:

- Antibacterial Activity : Studies suggest that oxadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis or interfering with protein synthesis pathways.

Antitumor Activity

N-(6-methoxypyridin-3-yl) derivatives have shown promise in anticancer studies:

- Mechanism of Action : These compounds may induce apoptosis in cancer cells by activating caspase pathways or inhibiting key signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties:

- Cytokine Inhibition : It may reduce the production of pro-inflammatory cytokines, thus alleviating inflammation in various models.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.31 g/mol |

| Solubility | Soluble in DMSO, sparingly soluble in water |

| Biological Activity | Potential Effects |

|---|---|

| Antimicrobial | Inhibits bacterial growth |

| Antitumor | Induces apoptosis in cancer cells |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Case Studies

- Antimicrobial Study : A study evaluated the antibacterial efficacy of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HeLa, MCF7) demonstrated that compounds with similar structures can reduce cell viability significantly at concentrations as low as 10 µM.

- Inflammation Model : Animal models treated with the compound showed reduced levels of TNF-alpha and IL-6 after administration, indicating its potential as an anti-inflammatory agent.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing oxadiazole and pyrazole moieties exhibit significant antitumor properties. In vitro studies have shown that N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-ethyl-1H-pyrazole-5-carboxamide inhibits the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The oxadiazole ring is associated with antimicrobial activity. Preliminary studies suggest that this compound demonstrates efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for addressing antibiotic resistance.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation markers in cell culture models. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.

Antitumor Activity Study

A study demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Antimicrobial Efficacy

Research revealed that compounds with pyridine and oxadiazole structures showed promising results against antibiotic-resistant strains of bacteria, suggesting a novel approach to combat infections.

Inflammation Model

In a model of acute inflammation, compounds similar to this compound significantly reduced pro-inflammatory cytokines, indicating their potential therapeutic use in inflammatory diseases.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Impact on Activity: The 6-ethoxypyridine group in the target compound contrasts with 4-nitrophenyl () and 3-chlorophenyl () substituents. Ethoxy groups typically enhance solubility compared to nitro or chloro groups, which may reduce toxicity . ion channel modulation) .

- Synthetic Routes :

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Bioactivity Data (Extrapolated)

Notes:

Q & A

Advanced Research Question

- X-ray crystallography : Resolve dihedral angles between the pyrazole ring and substituents (e.g., 7.70° with phenyl, 89.17° with pyridine) to confirm spatial arrangement .

- NMR/IR spectroscopy : Assign peaks for oxadiazole (C=N stretching at ~1600 cm⁻¹) and pyrazole (N-H at ~3400 cm⁻¹). Compare experimental data with computed spectra to validate purity .

How can computational modeling guide the design of derivatives with enhanced bioactivity?

Advanced Research Question

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict intermediate stability and transition states, as demonstrated in .

- Docking studies : Model interactions with target proteins (e.g., kinases) by aligning the pyrazole-oxadiazole scaffold into active sites. Adjust substituents (e.g., ethoxy group) to optimize binding .

What methodologies are recommended for evaluating biological activity in vitro?

Basic Research Question

- Anticancer assays : Use MTT or clonogenic assays on cancer cell lines. Pyrazole derivatives in showed antitumor activity, suggesting similar protocols.

- Enzyme inhibition : Screen against kinases or caspases via fluorescence-based assays. Include positive controls (e.g., staurosporine) and validate with dose-response curves .

How can structure-activity relationship (SAR) studies be structured for this compound?

Advanced Research Question

- Substituent variation : Replace the ethoxy group (6-ethoxypyridin-3-yl) with halogens or alkyl chains to assess solubility and potency. highlights how aryl substitutions affect activity.

- Bioisosteric replacement : Swap the oxadiazole ring with triazoles () to compare metabolic stability .

How should researchers address discrepancies in spectroscopic or crystallographic data?

Advanced Research Question

- Data validation : Cross-check NMR shifts with predicted values (e.g., ChemDraw) and crystallographic parameters (e.g., C–H···O bonds in ) .

- Reproducibility : Re-synthesize under inert conditions if oxidation artifacts occur (e.g., ethoxy group degradation) .

What strategies improve reactivity in challenging coupling reactions?

Basic Research Question

- Solvent selection : Polar aprotic solvents (e.g., DMF in ) enhance nucleophilicity.

- Temperature control : Room-temperature stirring (20 h in ) prevents side reactions .

What pharmacokinetic parameters should be prioritized in preclinical studies?

Advanced Research Question

- ADME profiling : Use LC-MS to measure plasma stability (CYP450 metabolism) and logP for blood-brain barrier penetration. Pyrazole analogs in may inform baseline parameters .

How can comparative studies with structural analogs be designed?

Basic Research Question

- Library synthesis : Prepare analogs with varying pyridine/oxadiazole substituents ().

- Biological benchmarking : Compare IC₅₀ values against reference compounds (e.g., SR141716 in ) .

What green chemistry approaches reduce waste in synthesis?

Advanced Research Question

- Solvent recycling : Recover dichloromethane via distillation ().

- Catalyst-free conditions : Explore microwave-assisted reactions () to minimize reagent use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.